molecular formula C13H10N6O3 B2837376 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide CAS No. 2034368-29-9

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide

Numéro de catalogue: B2837376
Numéro CAS: 2034368-29-9
Poids moléculaire: 298.262
Clé InChI: ZLBRVIYRQWQDEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide” is an amide compound . It is a novel interleukin receptor associated kinase (IRAK) inhibitor . The compound and its compositions may be used to treat or prevent an IRAK-associated disease or condition .


Synthesis Analysis

The synthesis of this compound is part of a patented method by Rigel Pharmaceuticals, Inc . The patent discloses methods of making and using the compounds and compositions .

Applications De Recherche Scientifique

Antimycobacterial Activity

The substituted isosteres of pyridine- and pyrazinecarboxylic acids, which include compounds structurally related to N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide, have shown promising antimycobacterial activity. These compounds were synthesized and tested against Mycobacterium tuberculosis, demonstrating varying degrees of potency, some up to 16 times that of pyrazinamide (Gezginci, Martin, & Franzblau, 1998); (Gezginci, Martin, & Franzblau, 2001).

Synthesis and Characterization in Drug Development

The process of synthesizing and characterizing these compounds is crucial in the development of new pharmaceutical agents. The synthesis of various derivatives, including those with pyrazolo[4,3-c]pyridine-3-ols and pyrazolopyridines, demonstrates the versatility of these compounds in pharmaceutical research (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Cytotoxicity and Anticancer Potential

Some derivatives show significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential anticancer applications. The structure-activity relationship is key in understanding their effectiveness (Hassan, Hafez, & Osman, 2014).

Anti-HIV Activity

Novel derivatives have been synthesized with potential anti-HIV activity. These studies indicate moderate to potent activity against HIV-1 and HIV-2 strains, demonstrating the therapeutic potential of these compounds in antiviral treatments (Savant, Ladva, & Pandit, 2018).

Role in Electroconductive Polymers

Nitrogen-containing heterocyclic compounds like pyrazines are explored for their use in electroconductive polymers and other industrial applications. This highlights the diverse utility of these compounds beyond pharmaceuticals (Higasio & Shoji, 2001).

Mécanisme D'action

The mechanism of action of this compound is related to its ability to inhibit interleukin receptor-associated kinases (IRAKs) . IRAKs are important mediators of signaling processes, such as toll-like receptors (TLR) and interleukin-1 receptor (IL-1R) signaling processes . IRAKs have been implicated in modulating signaling networks that control inflammation, apoptosis, and cellular differentiation .

Propriétés

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O3/c20-10-5-8(1-2-16-10)12-18-11(22-19-12)7-17-13(21)9-6-14-3-4-15-9/h1-6H,7H2,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBRVIYRQWQDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C2=NOC(=N2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.